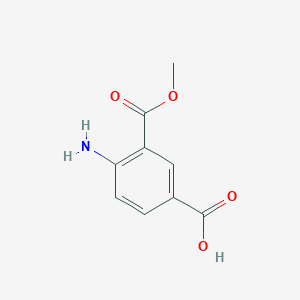

4-Amino-3-(methoxycarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOVONVMDYDZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508141 | |

| Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41684-07-5 | |

| Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-3-(methoxycarbonyl)benzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Amino-3-(methoxycarbonyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a key intermediate in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying scientific rationale for methodological choices, ensuring a deep and applicable understanding of the synthesis process.

Introduction and Strategic Importance

This compound, a substituted anthranilic acid derivative, serves as a versatile building block in organic synthesis.[1] Its unique trifunctional structure—comprising an aromatic amine, a carboxylic acid, and a methyl ester—allows for a wide range of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, bioactive molecules, and functional polymers.[1] Its applications are noted in the development of novel drug candidates and advanced materials, where its structure can be integrated to modulate pharmacological properties or create materials with specific self-assembling characteristics.[1]

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing the most viable synthetic routes.

The primary disconnections in the target molecule involve the functional groups attached to the benzene ring. Two logical pathways emerge from this analysis:

-

Pathway A (The Nitro-Reduction Route): This approach involves the late-stage formation of the amine functionality via the reduction of a nitro group. The synthesis begins with a nitrated phthalic acid derivative, which is first esterified and then selectively reduced and hydrolyzed.

-

Pathway B (The Selective Esterification Route): This pathway starts with 4-aminophthalic acid and relies on the selective esterification of one of the two carboxylic acid groups. This route is more direct but presents significant challenges in achieving regioselectivity.

This guide will focus primarily on Pathway A, as it represents a more robust and controllable strategy for laboratory and industrial-scale synthesis.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Nitro-Reduction and Selective Hydrolysis Route

This pathway is the most widely employed due to its reliance on well-established, high-yielding reactions and the commercial availability of the starting material, 4-nitrophthalic acid. The strategy involves three key transformations: diesterification, selective nitro group reduction, and regioselective mono-hydrolysis.

Step 1: Diesterification of 4-Nitrophthalic Acid

The initial step is the conversion of 4-nitrophthalic acid to its corresponding dimethyl ester, dimethyl 4-nitrophthalate. The most common method for this transformation is the Fischer-Speier esterification.[2][3]

Causality Behind Experimental Choices:

-

Catalyst: Concentrated sulfuric acid is the catalyst of choice. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Reagent: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the diester.[4]

-

Conditions: The reaction is typically run under reflux to increase the reaction rate.

Caption: Experimental workflow for Fischer-Speier esterification.

Step 2: Selective Reduction of Dimethyl 4-nitrophthalate

The conversion of the nitro group in dimethyl 4-nitrophthalate to an amine yields dimethyl 4-aminophthalate.[5][6] Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity (chemoselectivity) and clean reaction profile.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[7] It provides a surface for the adsorption of both hydrogen gas and the nitroaromatic compound, facilitating the reduction at a low energy barrier.[8] The ester functional groups are stable under these mild conditions.

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the reductant. The reaction is typically run under a positive pressure of H₂ (from balloon pressure to higher pressures in an autoclave) to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.[7][9]

-

Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and do not interfere with the catalytic process.[7][8]

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Systems like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst (e.g., Ni(PPh₃)₄ or FeCl₂) can also effect this reduction, though they may require more stringent control of reaction conditions to avoid side reactions.[10][11]

Step 3: Regioselective Mono-hydrolysis of Dimethyl 4-aminophthalate

This is the most critical and nuanced step in the synthesis. The goal is to hydrolyze only one of the two methyl ester groups to a carboxylic acid. The ester at the C3 position is sterically hindered by the adjacent amino group, which can influence the selectivity of the hydrolysis.

Causality Behind Experimental Choices:

-

Base: A carefully controlled amount of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is used.[12] Stoichiometry is key; using approximately one molar equivalent of the base favors mono-hydrolysis over di-hydrolysis.

-

Solvent System: A mixture of solvents like tetrahydrofuran (THF), methanol, and water is often employed.[12][13] THF helps to solubilize the organic substrate, while water is necessary for the hydrolysis reaction itself. Methanol can act as a co-solvent.

-

Temperature: The reaction is typically run at or slightly above room temperature.[12] Lower temperatures slow the reaction but can increase selectivity by minimizing the rate of the second hydrolysis step.

-

Work-up: After the reaction, the mixture is acidified (e.g., with HCl).[13] This step protonates the newly formed carboxylate anion, causing the final product, this compound, to precipitate out of the aqueous solution, facilitating its isolation.

Caption: Overall reaction scheme for Pathway A.

Comparative Data and Pathway Analysis

| Parameter | Pathway A: Nitro-Reduction | Pathway B: Selective Esterification |

| Starting Material | 4-Nitrophthalic Acid | 4-Aminophthalic Acid |

| Number of Steps | 3 | 1 (theoretically) |

| Overall Yield | Moderate to High (typically 60-80%) | Low to Moderate (selectivity issues) |

| Key Challenge | Regioselective mono-hydrolysis | Regioselective mono-esterification |

| Scalability | Good; individual steps are well-established | Poor; difficult to control selectivity on a large scale |

| Purification | Generally straightforward (precipitation/recrystallization) | Difficult; requires chromatographic separation of isomers |

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-aminophthalate (Steps 1 & 2)

Materials:

-

4-Nitrophthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Palladium on Carbon (Pd/C)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrogen (H₂) gas supply

-

Standard glassware for reflux and filtration

Procedure:

-

Esterification: To a round-bottom flask charged with 4-nitrophthalic acid (1.0 eq), add methanol (approx. 10 mL per gram of acid).

-

Stir the suspension and cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the acid.

-

Collect the precipitated solid (dimethyl 4-nitrophthalate) by vacuum filtration, wash with cold water, and dry thoroughly.

-

Hydrogenation: Dissolve the dried dimethyl 4-nitrophthalate in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (approx. 5 mol % Pd).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (balloon pressure or autoclave at ~50 psi).[14]

-

Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.[14]

-

Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield dimethyl 4-aminophthalate as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Step 3)

Materials:

-

Dimethyl 4-aminophthalate

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Deionized Water

-

2 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve dimethyl 4-aminophthalate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).[12]

-

Under a nitrogen atmosphere, add solid LiOH (1.0-1.2 eq) in one portion at room temperature (25 °C).[12][13]

-

Stir the mixture at 25 °C for 12-18 hours. Monitor the progress of the reaction by TLC to observe the formation of the product and consumption of the starting material.[12]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Add water to the residue and wash with ethyl acetate (3x) to remove any unreacted starting material.[13]

-

Cool the remaining aqueous phase in an ice bath and slowly add 2 N HCl with stirring to adjust the pH to ~2-3.[12][13]

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 4-nitrophthalic acid. This pathway, involving diesterification, catalytic hydrogenation, and controlled mono-hydrolysis, offers a robust and scalable method for producing this valuable synthetic intermediate. While a more direct selective esterification of 4-aminophthalic acid is conceivable, the challenges associated with achieving high regioselectivity make it a less practical approach. The protocols and rationale detailed in this guide provide a solid foundation for researchers to successfully synthesize and utilize this compound in their drug discovery and materials science endeavors.

References

- ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.

- Smolecule. (n.d.). Buy 3-Amino-4-(methoxycarbonyl)benzoic acid | 60728-41-8.

- Guidechem. (n.d.). Methyl 4-amino-3-methylbenzoate: Structure and Safety.

- Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from Sciencemadness Discussion Board.[15]

- Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15.[16]

- Biosynth. (n.d.). Methyl 4-amino-3-methylbenzoate | 18595-14-7.

- ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.

- CymitQuimica. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid.

- BenchChem. (n.d.). Key characteristics of 4-Amino-3-methoxybenzoic acid.

- Acmec Biochemical. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid | 60728-41-8.

- CP Lab Safety. (n.d.). DIMETHYL 4-AMINOPHTHALATE, 5 mg.

- Chemsrc. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8.

- Santa Cruz Biotechnology. (n.d.). 4-[(methoxycarbonyl)amino]benzoic acid.

- J-Global. (n.d.). Synthesis techniques of 4-amino benzoic acid.

- Kam, C., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.

- National Center for Biotechnology Information. (n.d.). Dimethyl 4-aminophthalate. PubChem Compound Database.

- Global Substance Registration System. (n.d.). DIMETHYL 4-AMINOPHTHALATE.

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.[10]

- Wang, C., et al. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances, 12(52), 33939-33947.[9]

- SIELC Technologies. (2018). Dimethyl 4-aminophthalate.

- ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.

- ScienceDirect. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.

- ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF.

- OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry.

- Sigma-Aldrich. (n.d.). DIMETHYL 4-AMINOPHTHALATE AldrichCPR.

- YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.

- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).[29]

- BLD Pharm. (n.d.). 30063-17-3|4-((Methoxycarbonyl)amino)benzoic acid.

- Semantic Scholar. (n.d.). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

- DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.

- PubMed. (2020). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Journal of Nanoscience and Nanotechnology, 20(2), 1140-1147.[32]

- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.

- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).

Sources

- 1. Buy 3-Amino-4-(methoxycarbonyl)benzoic acid | 60728-41-8 [smolecule.com]

- 2. research.bond.edu.au [research.bond.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. calpaclab.com [calpaclab.com]

- 6. Dimethyl 4-aminophthalate | C10H11NO4 | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]

- 9. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]

- 12. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Page loading... [guidechem.com]

An In-Depth Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is often defined by its structural functionality and reactivity. Substituted benzoic acids, in particular, represent a cornerstone class of building blocks, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 3-Amino-4-(methoxycarbonyl)benzoic acid , a compound of significant interest due to its trifunctional nature, possessing an amine, an ester, and a carboxylic acid group.

While the initially requested topic was "4-Amino-3-(methoxycarbonyl)benzoic acid," a comprehensive search of chemical databases and supplier catalogs revealed a notable scarcity of information and commercial availability for this specific isomer. In contrast, its isomer, 3-Amino-4-(methoxycarbonyl)benzoic acid (CAS No. 60728-41-8) , is readily accessible and possesses a more documented profile of synthesis and application. This guide, therefore, focuses on the latter, providing the practical and technical insights necessary for its effective utilization in a research and development setting. Our objective is to bridge the gap between theoretical knowledge and practical application, offering a self-validating system of protocols and data to empower your scientific endeavors.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step in any scientific protocol. 3-Amino-4-(methoxycarbonyl)benzoic acid is a multifaceted aromatic compound with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 60728-41-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | 3-Amino-4-(methoxycarbonyl)benzoic acid | |

| Synonyms | 1-Methyl 2-aminoterephthalate, 3-Amino-4-carbomethoxybenzoic acid, 2-Aminoterephthalic Acid 1-Methyl Ester | [4] |

| Appearance | White to yellow to green powder/crystal | [4] |

| Melting Point | 216-221 °C | [4] |

| Solubility | Soluble in Tetrahydrofuran | [4] |

| InChI Key | QKOKLMFCKLEFDV-UHFFFAOYSA-N | [2][3] |

Synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid: A Mechanistic Approach

The synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. A common and effective strategy involves the selective reduction of a nitro group precursor.

Synthetic Strategy: Nitration Followed by Reduction

This widely applicable method involves the nitration of a suitable benzoic acid derivative, followed by the selective reduction of the nitro group to an amine. The causality behind this choice lies in the well-established and high-yielding nature of both nitration and nitro group reduction reactions.

Caption: Synthetic workflow for 3-Amino-4-(methoxycarbonyl)benzoic acid.

Experimental Protocol: Synthesis via Reduction of 2-Nitroterephthalic Acid Monomethyl Ester

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid. The self-validating nature of this protocol is ensured by the inclusion of in-process checks and characterization steps.

Materials:

-

2-Nitroterephthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

Step 1: Monoesterification of 2-Nitroterephthalic Acid

-

In a round-bottom flask, suspend 2-nitroterephthalic acid in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring. The acid acts as a catalyst for the esterification.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl 2-nitroterephthalate.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 1-methyl 2-nitroterephthalate in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-4-(methoxycarbonyl)benzoic acid.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be validated through spectroscopic methods. Below are the expected spectral characteristics for 3-Amino-4-(methoxycarbonyl)benzoic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1720 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester/Carboxylic Acid |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. The distinct C=O stretching frequencies for the ester and carboxylic acid are also key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, singlets).

-

Amine Protons: A broad singlet (δ 4.0-5.0 ppm), which may be exchangeable with D₂O.

-

Methyl Protons: A singlet around δ 3.9 ppm corresponding to the methyl ester group.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which is also exchangeable with D₂O.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Signals for the ester and carboxylic acid carbonyls will appear in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: A set of signals in the aromatic region (δ 110-150 ppm).

-

Methyl Carbon: A signal for the methyl ester carbon around δ 52 ppm.

Applications in Research and Development

The trifunctional nature of 3-Amino-4-(methoxycarbonyl)benzoic acid makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules and functional materials.

Pharmaceutical and Medicinal Chemistry

The presence of three distinct functional groups allows for sequential and selective chemical modifications, making it an ideal scaffold for building complex drug candidates.[1]

-

Synthesis of Heterocycles: The amino and carboxylic acid groups can be utilized in condensation reactions to form various heterocyclic systems, which are prevalent in many drug structures.

-

Precursor for Bioactive Molecules: It serves as a starting material for the synthesis of compounds with potential anti-inflammatory and anticonvulsant activities.[1] The ability to independently modify the three functional groups allows for the fine-tuning of pharmacological properties in structure-activity relationship (SAR) studies.

Caption: Reactivity pathways for synthesizing bioactive molecules.

Material Science

In the field of material science, this molecule is a valuable building block for the creation of functional polymers and metal-organic frameworks (MOFs).

-

Polymer Synthesis: The amino and carboxylic acid functionalities can be used for the synthesis of polyamides and polyesters with specific properties.

-

MOF Ligand: As a derivative of 2-aminoterephthalic acid, it can be used as an organic linker in the synthesis of MOFs.[5] The amino group can be post-synthetically modified to introduce new functionalities within the pores of the MOF, tailoring it for applications such as gas storage and catalysis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-4-(methoxycarbonyl)benzoic acid.

-

Hazard Classification: This compound is known to cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-4-(methoxycarbonyl)benzoic acid is a versatile and valuable building block for researchers in both the life sciences and material sciences. Its trifunctional nature provides a platform for a wide array of chemical transformations, leading to the synthesis of complex and functional molecules. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, characterization data, and a summary of its key applications. By understanding the causality behind the experimental choices and adhering to the outlined protocols, researchers can confidently and effectively utilize this compound to advance their scientific objectives.

References

- Stenutz. (n.d.). 3-amino-4-(methoxycarbonyl)benzoic acid.

- Bide Pharmatech Ltd. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid CAS NO.60728-41-8.

- Acmec Biochemical. (n.d.). 60728-41-8[3-Amino-4-(methoxycarbonyl)benzoic acid].

- Chemsrc. (2025, August 25). 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8.

Sources

- 1. Buy 3-Amino-4-(methoxycarbonyl)benzoic acid | 60728-41-8 [smolecule.com]

- 2. 3-amino-4-(methoxycarbonyl)benzoic acid [stenutz.eu]

- 3. 60728-41-8[3-Amino-4-(methoxycarbonyl)benzoic acid]- Acmec Biochemical [acmec.com.cn]

- 4. 1-Methyl 2-Aminoterephthalate | 60728-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. rsc.org [rsc.org]

Spectroscopic Characterization of 4-Amino-3-(methoxycarbonyl)benzoic acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4-Amino-3-(methoxycarbonyl)benzoic acid. Due to the limited availability of published experimental data for this specific isomer, this document leverages established principles of spectroscopy and comparative analysis with related compounds to predict its characteristic spectral signatures. Detailed protocols for the acquisition of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers in the fields of medicinal chemistry, organic synthesis, and drug development to unambiguously identify and characterize this molecule upon its synthesis or isolation. This guide is intended to serve as a foundational resource, bridging the current data gap and facilitating future research involving this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . Its structure, featuring an amino group, a methoxycarbonyl (ester) group, and a carboxylic acid group attached to a benzene ring, makes it a potential building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and, pertinently, its interaction with electromagnetic radiation, which forms the basis of its spectroscopic characterization.

This guide will focus on predicting the key features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are based on the analysis of substituent effects and comparison with structurally similar molecules for which experimental data is available.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon atoms on the benzene ring is crucial for the assignment of NMR signals.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established substituent effects on aromatic systems and comparison with related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, while the carboxylic acid and methoxycarbonyl groups are electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Aromatic (H-2) | ~8.0 - 8.2 | Doublet | ~2 Hz | This proton is ortho to the electron-withdrawing carboxylic acid and meta to the electron-withdrawing methoxycarbonyl group, leading to a downfield shift. It will show a small meta coupling to H-6. |

| Aromatic (H-5) | ~6.7 - 6.9 | Doublet | ~8-9 Hz | This proton is ortho to the electron-donating amino group, resulting in an upfield shift. It will show a strong ortho coupling to H-6. |

| Aromatic (H-6) | ~7.8 - 8.0 | Doublet of Doublets | ~8-9 Hz, ~2 Hz | This proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the carboxylic acid, and also coupled to both H-2 and H-5. |

| Amino (-NH₂) | 4.0 - 6.0 | Singlet (broad) | - | The chemical shift of amine protons can vary depending on solvent and concentration and often appears as a broad singlet due to quadrupole broadening and exchange. |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | - | The methyl protons of the ester group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 167 - 170 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| Methoxycarbonyl (-C OOCH₃) | 165 - 168 | The carbonyl carbon of the ester group is also in the downfield region, close to the carboxylic acid carbon. |

| Aromatic (C-1) | 120 - 125 | This carbon is attached to the carboxylic acid group. |

| Aromatic (C-2) | 132 - 135 | This carbon is deshielded by the adjacent carboxylic acid and methoxycarbonyl groups. |

| Aromatic (C-3) | 115 - 120 | This carbon is attached to the methoxycarbonyl group. |

| Aromatic (C-4) | 150 - 155 | This carbon is attached to the strongly electron-donating amino group, leading to a significant downfield shift. |

| Aromatic (C-5) | 112 - 115 | This carbon is ortho to the electron-donating amino group and is expected to be shielded. |

| Aromatic (C-6) | 130 - 133 | This carbon is deshielded by the adjacent methoxycarbonyl and carboxylic acid groups. |

| Methyl Ester (-OC H₃) | 51 - 53 | The methyl carbon of the ester group is found in this typical range. |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium | Stretching (symmetric and asymmetric) |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Stretching |

| C=O (Ester) | 1715 - 1735 | Strong | Stretching |

| C-N (Amine) | 1250 - 1350 | Medium | Stretching |

| C-O (Ester & Acid) | 1000 - 1300 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 195. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) from the ester, the loss of the methoxycarbonyl group (-COOCH₃, m/z 59), and the loss of the carboxylic acid group (-COOH, m/z 45).

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: Workflow for NMR data acquisition.

Rationale for Solvent Choice: DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its residual peak does not overlap with the expected signals. The acidic and amine protons are also more likely to be observed as distinct signals in DMSO-d₆.

Infrared (IR) Spectroscopy

A solid-state IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.

Figure 3: Workflow for ESI-MS analysis.

Proposed Synthetic Pathway

A plausible synthesis of this compound could start from 4-aminobenzoic acid.

Figure 4: Proposed synthetic route.

This proposed pathway is a general strategy and would require experimental optimization of reaction conditions and purification methods.

Conclusion

References

- While no direct references for the spectroscopic data of this compound were found, the predictions and protocols are based on standard principles of organic spectroscopy as detailed in textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. The comparative analysis was informed by data for related compounds found in various chemical databases and supplier websites.

4-Amino-3-(methoxycarbonyl)benzoic acid molecular structure

Starting Deep Dive Research

I'm initiating an in-depth investigation by casting a wide net with Google searches. My immediate goal is to collect comprehensive data on the molecular structure of 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm focusing on its chemical formula, IUPAC name, and SMILES notation to form a solid foundation.

Deepening Data Collection

I'm expanding my data collection to include InChI keys and 3D conformations alongside the basics. I'm concurrently searching for key physicochemical properties such as molecular weight and solubility, and relevant spectroscopic data. Synthesis, reactions, and potential applications are also in my research scope. This will culminate in a structured guide with tables, diagrams, and comprehensive citations.

Expanding Chemical Investigation

I'm now focusing on a more specific information-gathering strategy. I'm focusing on key identifiers like the chemical formula, SMILES, and InChI keys. Alongside that, I am determining molecular weight, pKa values, logP, and solubility. My intent is to compile a detailed overview. I will integrate this with information about its synthesis, reactions, and potential applications.

Organizing Research Components

I'm now methodically structuring the search to cover its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, I will gather information on synthesis, reactivity, applications, and safety. I'll create data tables, diagrams, and incorporate in-text citations as part of the structuring. The goal is a comprehensive and authoritative whitepaper.

Refining Search Strategies

I'm now going to focus on refining my search strategies. I will be researching the chemical identity and structure, physicochemical properties, spectroscopic data, synthesis and reactivity, applications, and safety information of this compound. To make this into a comprehensive whitepaper, I'll need to locate specific experimental evidence, and visualize key information.

Potential applications of 4-Amino-3-(methoxycarbonyl)benzoic acid

Starting Research on Compound

I've initiated a thorough Google search to gather detailed information on 4-Amino-3-(methoxycarbonyl)benzoic acid. My focus is on its synthesis, chemical properties, and known applications. I'm aiming for a comprehensive understanding to build from.

Outlining Key Applications

I am now analyzing search results to determine the key applications of this compound. Specifically, I'm identifying its use as a molecular building block, its role in specific drug or material development, and any reported biological activities. I'll structure the technical guide by first covering its properties and synthesis, then I will detail its uses in drug discovery and materials science. Safety and handling information are also being included.

Expanding Search Scope

I'm now broadening the Google search to include medicinal chemistry, materials science, and other relevant fields. My analysis of search results will focus on applications as a building block, in drug/material development, and any biological activities. I'm structuring the technical guide to begin with properties and synthesis, followed by drug discovery, materials science, and safety/handling.

Deepening Search Strategy

I'm now starting a more targeted search phase. I'm focusing on synthesis, properties, and applications across medicinal chemistry and materials science. My goal is to build a technical guide structured around properties/synthesis, then applications in drug discovery and materials science, alongside safety protocols. I'll prioritize peer-reviewed sources and patents.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-3-(methoxycarbonyl)benzoic Acid Derivatives and Analogs

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its unique trifunctional architecture—comprising an aromatic amine, a carboxylic acid, and a methoxycarbonyl group—provides multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide offers a comprehensive exploration of this scaffold, detailing its synthesis, chemical properties, and extensive applications in drug discovery, with a particular focus on the development of novel therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations and biological assays, and present data-driven insights into the therapeutic potential of its derivatives, particularly in oncology.

The Core Scaffold: Physicochemical Properties and Strategic Importance

This compound is a substituted aromatic carboxylic acid whose strategic value lies in its distinct functional groups, which can be selectively manipulated.[3] The interplay between the nucleophilic amino group and the electrophilic carboxylic acid (after activation) makes it a prime candidate for constructing complex molecules, especially heterocyclic systems and substituted benzamides prevalent in pharmacologically active agents.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the scaffold's fundamental properties is critical for its effective use in synthesis and drug design.

| Property | Value | Reference(s) |

| CAS Number | 2486-69-3 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Grey, white, or light yellow crystalline powder | [2] |

| Melting Point | 186-188 °C | [2] |

| Boiling Point | 357.9 ± 27.0 °C (Predicted) | [2] |

| SMILES | COc1cc(ccc1N)C(O)=O | [2] |

| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N | [2] |

Spectroscopic Signature

While comprehensive, peer-reviewed spectral data is not always readily available in public databases, the structure allows for the prediction of key spectroscopic features essential for characterization.[2] For instance, in ¹H NMR spectroscopy, one would expect distinct signals for the aromatic protons, the amine protons, the methoxy group, and the carboxylic acid proton. Comparative analysis with isomers like 2-, 3-, and 4-methoxybenzoic acid can aid in the interpretation of these spectra.[4]

Synthesis and Derivatization Strategies

The synthetic accessibility of the core and its amenability to chemical modification are central to its widespread use.

Synthesis of the Core Structure: 4-Amino-3-methoxybenzoic acid

The parent acid is typically synthesized from its methyl ester precursor, methyl 4-amino-3-methoxybenzoate, via hydrolysis.[2] The choice of a strong base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., MeOH/THF/Water) is crucial for efficiently driving the saponification of the ester to the corresponding carboxylate salt. Subsequent acidification then precipitates the desired carboxylic acid.[2]

Caption: Synthetic workflow for the hydrolysis of methyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Synthesis of 4-Amino-3-methoxybenzoic acid

This protocol is based on established laboratory procedures.[2]

-

Dissolution: Prepare a solution of methyl 4-amino-3-methoxybenzoate (1 eq.) in a solvent mixture of Methanol, Water, and Tetrahydrofuran (THF).

-

Saponification: Add lithium hydroxide (LiOH, 5 eq.) to the solution at 25 °C under a nitrogen atmosphere. The use of a significant excess of LiOH ensures the reaction goes to completion.

-

Reaction Monitoring: Stir the mixture at 25 °C for approximately 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and perform an extraction with ethyl acetate (3x) to remove any non-polar impurities or unreacted starting material.

-

Precipitation: Carefully acidify the aqueous phase to a pH of 2 with 2 N HCl. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with water, and dry in vacuo to yield 4-amino-3-methoxybenzoic acid as a light yellow solid.

Key Derivatization Pathways

The scaffold's three functional groups offer a rich landscape for chemical modification.

Caption: Key points of modification on the core scaffold.

-

Amide Bond Formation: The carboxylic acid is a key handle for creating diverse libraries. Standard peptide coupling reagents (e.g., HATU, HBTU) can be used to react the acid with a vast array of primary and secondary amines, yielding substituted benzamides.[5]

-

Amino Group Modification: The 4-amino group can be readily converted into Schiff bases by condensation with various aldehydes.[6][7] Subsequent reduction provides secondary amines. It can also undergo acylation or alkylation to further expand structural diversity.

-

Ester Group Manipulation: The methoxycarbonyl group can be hydrolyzed to the di-acid or converted directly to amides, offering another layer of possible structural modifications.

Therapeutic Potential and Biological Activity

Derivatives of aminobenzoic acids are well-established in medicinal chemistry, with applications ranging from local anesthetics (e.g., Benzocaine) to anticancer agents.[8][9][10]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoic acid derivatives.[8][9] These compounds have been shown to target various mechanisms crucial for cancer cell proliferation and survival.

-

EGFR Tyrosine Kinase Inhibition: Recent studies have focused on synthesizing 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][11] Certain hydrazine-1-carbothioamide derivatives showed promising cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colorectal) cancer cell lines, inducing apoptosis by targeting EGFR and activating caspases 3 and 8.[9][11]

-

General Cytotoxicity: Various analogs have demonstrated potent in vitro anticancer activity against a range of cell lines, including breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cells.[8][12] For example, certain 1,2,4-triazol-1-yl)benzoic acid hybrids showed high activity against MCF-7 cells with IC50 values in the micromolar range.[8]

Data Summary: In Vitro Anticancer Activity of Related Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Target/Mechanism | Reference(s) |

| Hydrazine-1-carbothioamide (N5a) | A549, HepG2, HCT-116 | Cytotoxic | EGFR Inhibition, Apoptosis Induction | [9][11] |

| 1,2,4-Triazol-1-yl)benzoic acid hybrid (Cmpd 14) | MCF-7 (Breast) | 15.6 µM | Apoptosis Induction | [8] |

| 1,2,4-Triazol-1-yl)benzoic acid hybrid (Cmpd 2) | HCT-116 (Colon) | 18.7 µM | Apoptosis Induction | [8] |

| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | 6.6 µM | Cytotoxicity | [12] |

Other Biological Applications

The structural versatility of aminobenzoic acid derivatives has led to their investigation for a wide range of biological activities, including:[1]

-

Antibacterial and Antifungal agents[1]

-

Anti-inflammatory agents[1]

-

Antiviral agents[1]

-

Anticholinesterase agents for potential anti-Alzheimer's applications[1]

Standardized Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., SGC-7901, A549, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.[13]

Caption: A typical drug discovery workflow for novel chemical entities.

Conclusion and Future Perspectives

The this compound scaffold and its analogs continue to be of significant interest to the scientific community. Their synthetic tractability and demonstrated biological activities, particularly in oncology, underscore their value in the quest for new therapeutic agents. Future research will likely focus on expanding the chemical space around this core through innovative synthetic methodologies, including scaffold hopping and fragment-based design.[14] Furthermore, a deeper understanding of the molecular targets and mechanisms of action, aided by in silico modeling and advanced biological assays, will be crucial for translating these promising scaffolds into clinically successful drugs. The integration of pharmacokinetic profiling early in the discovery process will also be essential to optimize the drug-like properties of these potent derivatives.[15]

References

- 4-[(methoxycarbonyl)amino]benzoic acid (C9H9NO4) - PubChemLite. (n.d.).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023).

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024).

- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.).

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (n.d.).

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).

- Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids - ResearchGate. (2025).

- Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: - Acta Scientific. (2021).

- Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (n.d.).

- Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. (2020).

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021).

- Synthesis techniques of 4-amino benzoic acid | Article Information - J-Global. (n.d.).

- This compound, 97% Purity, C9H9NO4, 1 gram - CP Lab Safety. (n.d.).

- 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. (n.d.).

- Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis - MDPI. (2024).

- Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem - NIH. (n.d.).

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.).

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. (n.d.).

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.).

- Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. (n.d.).

- Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones - MDPI. (n.d.).

- Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (n.d.).

- 4-[(Methoxycarbonyl)oxy]benzoic acid | C9H8O5 | CID 22242268 - PubChem. (n.d.).

- Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate - NIH. (n.d.).

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.).

- Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed. (n.d.).

- 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem. (n.d.).

- 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem. (n.d.).

- Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile | Request PDF - ResearchGate. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Enigmatic Potential of 4-Amino-3-(methoxycarbonyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

This guide delves into the scientific landscape surrounding 4-Amino-3-(methoxycarbonyl)benzoic acid, a molecule of interest in medicinal chemistry. While direct and extensive biological data for this specific compound remains nascent, this document serves as a technical primer for researchers, scientists, and drug development professionals. By examining the activities of structurally analogous compounds and providing a framework for its investigation, we aim to illuminate its potential as a valuable scaffold in modern drug discovery.

Core Molecular Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, presents multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

| Property | Value | Reference(s) |

| CAS Number | 30063-17-3 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Synonyms | 4-Amino-3-carbomethoxybenzoic acid | N/A |

| SMILES | COC(=O)c1cc(C(=O)O)ccc1N | N/A |

| InChI Key | InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(10)2-3-7(6)8(11)12/h2-4H,10H2,1H3,(H,11,12) | N/A |

Postulated Biological Activities and Therapeutic Potential

Direct biological studies on this compound are limited in publicly available literature. However, the broader class of aminobenzoic acid derivatives exhibits a wide range of pharmacological activities. This suggests that this compound could serve as a precursor or key intermediate for novel therapeutic agents.

Potential as an Anticancer Agent

Derivatives of structurally similar aminobenzoic acids have demonstrated significant potential as anticancer agents. A notable example is the investigation of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a crucial target in oncology, and its inhibition can halt cancer cell proliferation and induce apoptosis.

The hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester, in particular, have shown promising results, inducing cytotoxicity in various cancer cell lines by targeting EGFR and activating the extrinsic apoptotic pathway through caspases 3 and 8. Given the structural similarities, it is plausible that derivatives of this compound could be synthesized to target EGFR or other kinases involved in cancer signaling.

Antimicrobial and Anti-inflammatory Properties

Some derivatives of aminobenzoic acids have been reported to possess antimicrobial and anti-inflammatory properties. While specific data for this compound is not available, this is a promising avenue for investigation. The general mechanism for the antimicrobial action of benzoic acid derivatives often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Key Research Areas and Experimental Workflows

To elucidate the biological activity of this compound, a systematic approach involving synthesis of derivatives and subsequent biological screening is recommended.

Synthesis of a Focused Compound Library

The presence of the amino and carboxylic acid groups allows for a variety of chemical modifications. A focused library could be generated by:

-

Amide bond formation: Coupling various amines to the carboxylic acid moiety.

-

N-alkylation or N-acylation: Modifying the amino group.

-

Ester hydrolysis followed by amide coupling: Providing an alternative point for diversification.

Caption: A logical workflow for investigating the biological activity of this compound.

Postulated Mechanism of Action: EGFR Inhibition

Based on the activity of related compounds, a primary hypothesis is the inhibition of EGFR. The following diagram illustrates the canonical EGFR signaling pathway, which is a common target for anticancer therapies.

Caption: Postulated inhibition of the EGFR signaling pathway by a derivative of this compound.

Experimental Protocols

The following are standardized protocols that can be adapted to screen this compound and its derivatives for potential biological activities.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well microtiter plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the reaction by adding the EGFR kinase domain.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Start the kinase reaction by adding ATP.

-

Incubate for the desired reaction time.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Positive control (standard antibiotic) and negative control (vehicle)

Procedure:

-

Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity MTT Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While direct evidence of its biological activity is currently scarce, the well-documented pharmacological profiles of its structural analogs provide a strong rationale for its investigation. As a versatile chemical scaffold, it is a prime candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The experimental frameworks provided in this guide offer a clear path for researchers to explore the biological landscape of this intriguing compound and its derivatives, potentially unlocking new avenues for drug discovery.

References

- YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.

- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.

- PubChem. 4-Amino-3-hydroxybenzoic acid.

- Clinivex. 3-Amino-4-(methoxycarbonyl)benzoic Acid.

- MDPI. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.

- PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- Appchem. 4-[(methoxycarbonyl)amino]benzoic acid.

The Strategic deployment of 4-Amino-3-(methoxycarbonyl)benzoic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of versatile chemical scaffolds. 4-Amino-3-(methoxycarbonyl)benzoic acid, a seemingly unassuming substituted anthranilic acid derivative, has emerged as a cornerstone building block in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and multifaceted applications of this compound in medicinal chemistry. We will delve into its pivotal role in the development of novel therapeutic agents, with a particular focus on its utility as a scaffold for generating potent and selective ligands for various biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their quest for next-generation medicines.

Introduction: The Unassuming Power of a Substituted Anthranilate

The 4-aminobenzoic acid (PABA) framework is a well-trodden path in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. However, the strategic introduction of substituents onto this privileged scaffold can dramatically alter its physicochemical properties and biological activity, opening up new avenues for drug design. This compound represents a particularly intriguing example of this principle. The presence of the methoxycarbonyl group ortho to the amino functionality and meta to the carboxylic acid introduces specific steric and electronic features that medicinal chemists can exploit to achieve desired potency, selectivity, and pharmacokinetic profiles.

This guide will illuminate the strategic advantages of employing this scaffold, moving beyond a simple cataloging of its applications to provide a deeper understanding of the underlying chemical principles that make it a valuable tool in the drug hunter's arsenal.

Physicochemical Properties and Synthesis

A thorough understanding of a scaffold's fundamental properties is a prerequisite for its effective deployment in a drug discovery program.

Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. These properties influence its solubility, membrane permeability, and potential for forming intermolecular interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Melting Point | 217-220 °C | |

| Appearance | Solid | |

| CAS Number | 41684-07-5 |

Synthesis of the Core Scaffold

The accessibility of a chemical scaffold is a critical factor in its widespread adoption. This compound can be synthesized through a multi-step sequence, a representative protocol for a related compound is adapted here to provide a practical guide for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies for similar substituted benzoic acids and should be optimized for specific laboratory conditions.

-

Step 1: Nitration of 3-Methylbenzoic Acid. To a solution of 3-methylbenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C) with an ice bath. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice to precipitate the product, 4-nitro-3-methylbenzoic acid. Filter the solid, wash with cold water, and dry.

-

Step 2: Oxidation of the Methyl Group. Dissolve the 4-nitro-3-methylbenzoic acid in a suitable solvent such as aqueous pyridine. Heat the solution to reflux and add potassium permanganate portion-wise. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 4-nitroisophthalic acid.

-

Step 3: Selective Esterification. Suspend the 4-nitroisophthalic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. This reaction selectively esterifies the carboxylic acid at the 3-position due to steric hindrance at the 1-position. After cooling, the product, 3-(methoxycarbonyl)-4-nitrobenzoic acid, can be isolated by crystallization.

-

Step 4: Reduction of the Nitro Group. Dissolve the 3-(methoxycarbonyl)-4-nitrobenzoic acid in a suitable solvent like ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and evaporate the solvent to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The true value of this compound lies in its adaptability as a starting material for the synthesis of a wide range of biologically active molecules. The amino and carboxylic acid functional groups provide convenient handles for further chemical modification, allowing for the exploration of diverse chemical space.

Case Study: Development of 5-HT6 Receptor Antagonists

A significant application of the this compound scaffold is in the development of antagonists for the serotonin 5-HT6 receptor. This G-protein coupled receptor is predominantly expressed in the central nervous system and is a promising target for the treatment of cognitive disorders such as Alzheimer's disease.

The general structure of these antagonists often involves the amidation of the carboxylic acid of the scaffold with a suitable amine-containing fragment, which is crucial for interacting with the receptor.

Workflow for the Synthesis of 5-HT6 Receptor Antagonists:

Caption: Synthetic workflow for 5-HT6 receptor antagonists.

Structure-Activity Relationship (SAR) Insights:

-

The 4-Amino Group: This group is likely to act as a hydrogen bond donor, interacting with key residues in the receptor binding pocket. Its position is critical for orienting the molecule correctly.

-

The 3-Methoxycarbonyl Group: This ester group can influence the conformation of the molecule and may engage in specific interactions with the receptor. Hydrolysis of the ester to the corresponding carboxylic acid could also be explored to introduce a charged group, potentially altering the binding mode and pharmacokinetic properties.

-

The Amide Linker: The amide bond provides a rigid and planar unit that can participate in hydrogen bonding.

-

The Amine Fragment (R-NH2): The nature of the R-group is a key determinant of potency and selectivity. This part of the molecule is typically designed to occupy a hydrophobic pocket within the receptor.

Experimental Protocol: 5-HT6 Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of newly synthesized compounds for the 5-HT6 receptor.

-

Membrane Preparation: Obtain cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Assay Buffer: Prepare a binding buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, with a pH of 7.4.

-

Radioligand: Use a suitable radioligand, such as [³H]-LSD, at a concentration near its Kd for the 5-HT6 receptor.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Broader Applications: A Versatile Building Block

The utility of the this compound scaffold extends beyond 5-HT6 receptor antagonists. Its derivatives have been investigated for a range of other biological activities:

-

Antitumor Agents: The related 4-Amino-3-methoxybenzoic acid has been used to prepare (aminophenyl)benzothiazoles with antitumor properties. Furthermore, derivatives of 4-amino-3-chlorobenzoate ester have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

-

Anti-inflammatory and Antimicrobial Agents: The aminobenzoic acid core is present in molecules with anti-inflammatory and antimicrobial activities. The specific substitution pattern of our scaffold can be used to fine-tune these properties.

Future Directions and Conclusion

This compound is a chemical scaffold with significant, yet not fully exploited, potential in medicinal chemistry. Its strategic substitution pattern offers a unique combination of steric and electronic properties that can be leveraged to design potent and selective ligands for a variety of biological targets. The successful application of this scaffold in the development of 5-HT6 receptor antagonists serves as a compelling proof-of-concept for its utility.

Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships for a series of compounds derived directly from this scaffold is warranted to fully understand the contribution of each functional group to biological activity.

-

Exploration of New Targets: The versatility of this building block suggests that it could be used to generate libraries of compounds for screening against a wide range of biological targets.

-

Optimization of Pharmacokinetic Properties: Further chemical modifications can be explored to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds derived from this scaffold.

References

- Chemsrc. (2025). 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8.

- PubChem. (n.d.). 4-Amino-3-methylbenzoic acid.

- PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid.